N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an ethyl chain linked to a naphthalen-2-yloxy acetamide moiety
Scientific Research Applications
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including its role as an antagonist or agonist in various biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 1-(2-methoxyphenyl)piperazine.
Acylation Reaction: The intermediate is then subjected to acylation with 2-(naphthalen-2-yloxy)acetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, such as altered binding affinity to receptors or different pharmacokinetic profiles.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-30-24-9-5-4-8-23(24)28-16-14-27(15-17-28)13-12-26-25(29)19-31-22-11-10-20-6-2-3-7-21(20)18-22/h2-11,18H,12-17,19H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTBJQHYFNGBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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